6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Overview
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and appropriate reagents for the formation of the tetrahydropyrido ring.
Cyclization Reaction: The key step involves the cyclization of 6-methoxyindole with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydropyrido ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the indole nitrogen, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the indole ring or the tetrahydropyrido ring, resulting in partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in biological activity.
Substitution Products: Substituted indole derivatives with diverse functional groups.
Scientific Research Applications
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
6-Methoxyindole: Lacks the tetrahydropyrido ring, resulting in different chemical and biological properties.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole:
Uniqueness: 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is unique due to the presence of both the methoxy group and the tetrahydropyrido ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMJEIDSHZEQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20315-68-8 (Parent) | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20189301 | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-64-6, 35764-54-6 | |
Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17952-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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